5-Bromo-4-chloro-2-cyclopropylquinazoline
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Overview
Description
5-Bromo-4-chloro-2-cyclopropylquinazoline is a heterocyclic compound with the molecular formula C₁₁H₈BrClN₂. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-cyclopropylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing cost-effective and scalable processes. The use of readily available starting materials and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinazoline derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the quinazoline ring, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-4-chloro-2-cyclopropylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.
Other Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness
5-Bromo-4-chloro-2-cyclopropylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and halogen atoms contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8BrClN2 |
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Molecular Weight |
283.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-cyclopropylquinazoline |
InChI |
InChI=1S/C11H8BrClN2/c12-7-2-1-3-8-9(7)10(13)15-11(14-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
YTZMEEQNKHJLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CC=C3)Br)C(=N2)Cl |
Origin of Product |
United States |
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